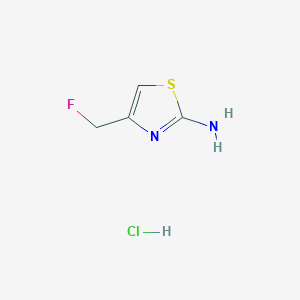

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorinated compounds, like “4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride”, are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis methods, including the direct formation of the C-F bond by fluorinase, are considered effective and promising .Molecular Structure Analysis

The structure of fluorinated compounds is crucial to their function. For instance, the loop structure of fluorinase is key to forming the C-F bond .Chemical Reactions Analysis

Fluorinated compounds undergo various chemical reactions. For example, enzymatic pathways are used for the synthesis of fluorinated compounds .Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamics Simulation Studies : This compound has been studied in the context of corrosion inhibition performances on iron metal. Density functional theory calculations and molecular dynamics simulations were performed to predict the corrosion inhibition performances of thiazole derivatives, including 2-amino-4-(4-fluorophenyl)-thiazole, against corrosion of iron metal. These studies provide insights into the binding energies on the Fe(110) surface and investigate the strength of interactions between the metal surface and thiazole derivatives, contributing to the understanding of corrosion inhibition mechanisms (Kaya et al., 2016).

Synthesis and Biological Activity of Thiazole Derivatives : Thiazole derivatives, including those related to 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride, have been synthesized and evaluated for their biological activities. For instance, the synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, which were screened for their antimicrobial and cytotoxic activity against human cancer cell lines, demonstrates the versatility of thiazole compounds in medicinal chemistry (Kumbhare et al., 2014).

Corrosion Inhibition by Halogen-substituted Thiazole Derivatives : A study on the inhibitory effects of halogen-substituted thiazole derivatives on mild steel corrosion in sulfuric acid at high temperatures revealed that these compounds, including 2-amino-4-(4-fluorophenyl)-thiazole, can effectively inhibit corrosion. The investigation covered electrochemical measurements, adsorption behaviors, and computational studies to understand the inhibition mechanisms and the influence of halogen substitution on their effectiveness (Gong et al., 2019).

Mecanismo De Acción

While specific information on the mechanism of action of “4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride” is not available, similar compounds like Difluoromethylornithine (DFMO, eflornithine) work by inhibiting ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .

Direcciones Futuras

The future development of fluorinated compounds is promising. They are used in imaging, medicine, materials science, and more . The research progress of enzymatic synthesis of fluorinated compounds is being summarized, and the significance of enzymatic methods for the synthesis of fluorinated compounds is being understood .

Propiedades

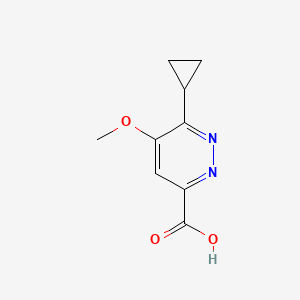

IUPAC Name |

4-(fluoromethyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZTPAWUNUZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2629847.png)

![N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2629854.png)

![Spiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2629857.png)

![4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B2629861.png)

![3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2629862.png)

![N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2629864.png)

![propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2629865.png)

![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)